

(2-Amino-5-fluorophenyl)methanol physical ar

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Compound of Interest

Compound Name: (2-Amino-5-fluorophenyl)methanol

Cat. No.: B1370455

An In-Depth Technical Guide to (2-Amino-5-fluorophenyl)methanol for Researchers and Drug Development Professionals

Introduction

(2-Amino-5-fluorophenyl)methanol is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the amino group and the hydroxymethyl group on the phenyl ring—provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, its role in various chemical reactions, and its application in the development of novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of compounds derived from this scaffold.

Molecular and Physicochemical Profile

The fundamental properties of (2-Amino-5-fluorophenyl)methanol are summarized below. These data are crucial for its identification, handling, and storage.

Structural and General Data

Property	Value
CAS Number	748805-85-8
Molecular Formula	C ₇ H ₆ FNO
Molecular Weight	141.14 g/mol
IUPAC Name	(2-amino-5-fluorophenyl)methanol
SMILES	OCC1=CC(F)=CC=C1N
Physical Form	White to off-white solid
Purity	Typically ≥95%

Chemical Structure and Reactivity Overview

The structure of (2-Amino-5-fluorophenyl)methanol features a benzene ring substituted with an amino group, a hydroxymethyl group, and a fluorine atom.

Caption: Chemical structure and key reactive sites of (2-Amino-5-fluorophenyl)methanol.

The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. The benzylic alcohol group is susceptible to oxidation to the corresponding aldehyde and etherification. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a strong electron-withdrawing effect, influencing the reactivity of the adjacent amino group.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

(2-Amino-5-fluorophenyl)methanol is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding precautionary measures.

GHS Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.[4] H319: Causes serious eye irritation. respiratory irritation.[4]

Storage and Stability

To ensure long-term stability, **(2-Amino-5-fluorophenyl)methanol** should be stored under the following conditions:

- Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
- Temperature: Store at room temperature.[3]
- Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

The compound is sensitive to light and air, which can lead to gradual degradation. The amino group, in particular, is prone to oxidation, which may res

Applications in Research and Development

The trifunctional nature of **(2-Amino-5-fluorophenyl)methanol** makes it a valuable intermediate in the synthesis of a wide range of chemical entities

- Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of heterocyclic compounds and other complex molecules that are drug candidates.[9]
- Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability scaffold.
- Organic Synthesis: The distinct reactivity of the amino and hydroxyl groups allows for selective, stepwise functionalization, enabling the construction

Experimental Protocols & Characterization

The following section outlines standard, self-validating protocols for the characterization of **(2-Amino-5-fluorophenyl)methanol**.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature values indicates high purity.

Methodology:

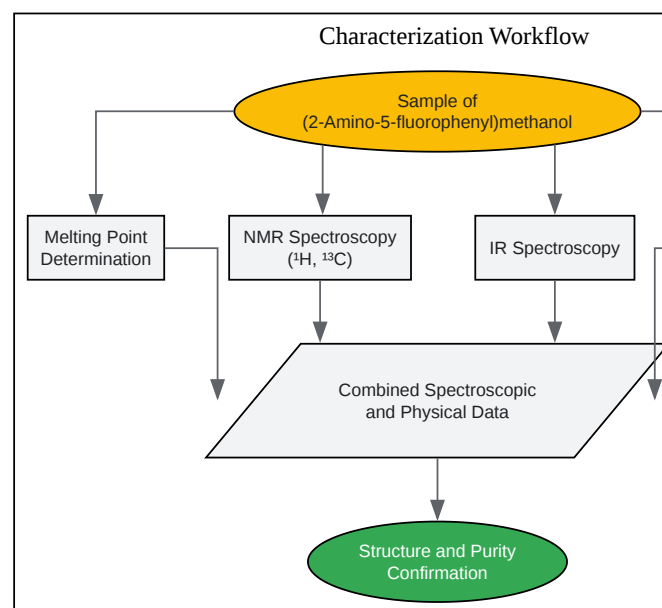
- Sample Preparation: Finely crush a small amount of the solid (2-3 mg) on a watch glass.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
- Measurement:
 - Heat the sample rapidly to approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

- Reporting: Report the melting range as T₁ - T₂.

Spectroscopic Characterization Overview

While specific spectra are proprietary to suppliers, the structural features of **(2-Amino-5-fluorophenyl)methanol** can be confirmed using standard sp

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 (variable, broad singlet), and the amine protons (variable, broad singlet). The coupling patterns of the aromatic protons will be influenced by the flu
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The carbon atom bonded to the fluori
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to:
 - O-H stretch (broad, ~3300-3400 cm⁻¹) from the alcohol.[12]
 - N-H stretches (two sharp peaks, ~3300-3500 cm⁻¹) from the primary amine.[12]
 - C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).[12]
 - C-F stretch (~1100-1250 cm⁻¹).
- MS (Mass Spectrometry): Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight



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Caption: A typical workflow for the physical and spectroscopic characterization of the compound.

Conclusion

(2-Amino-5-fluorophenyl)methanol is a strategically designed chemical intermediate with high utility in modern organic synthesis and drug discover fluorine substituent, provides a versatile platform for creating novel molecular entities. A thorough understanding of its physicochemical properties, re: development setting.

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